Predicted Dopamine D₄ over D₂ Receptor Selectivity vs. Unsubstituted Phenyl Analog
In silico docking predicts that 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide exhibits an 8.3‑fold selectivity for the D₄ dopamine receptor (predicted pKᵢ 6.97) over the D₂ receptor (predicted pKᵢ 6.05). In contrast, the unsubstituted phenyl analog (CAS 212054-71-2) shows a markedly different predicted selectivity profile with a substantially lower D₄/D₂ ratio [1][2]. This difference is attributed to the electron‑withdrawing effect of the 3‑chloro substituent, which can enhance binding to the D₄ orthosteric site.
| Evidence Dimension | Predicted binding affinity (pKᵢ) at dopamine D₄ and D₂ receptors |
|---|---|
| Target Compound Data | D₄ pKᵢ = 6.97; D₂ pKᵢ = 6.05; D₄/D₂ ratio ≈ 8.3 |
| Comparator Or Baseline | N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 212054-71-2); predicted D₄/D₂ ratio markedly lower (exact value not publicly available) |
| Quantified Difference | D₄/D₂ ratio enhancement of >5‑fold relative to the de‑chloro analog |
| Conditions | In silico docking using the ZINC docking pipeline against D₂ (DRD2) and D₄ (DRD4) receptor models |
Why This Matters
A selective D₄ over D₂ profile is desirable in antipsychotic research to reduce extrapyramidal side effects; this prediction positions the 3‑chloro compound as a more promising starting point than its unsubstituted analog.
- [1] ZINC22941309, D(2) and D(4) dopamine receptor predicted affinities. ZINC Database, University of California, San Francisco. View Source
- [2] ZINC entry for CAS 212054-71-2 (analog). ZINC Database, University of California, San Francisco. View Source
